N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine
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Overview
Description
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine is a chemical compound that features a cyclopentanamine backbone with a pyridin-2-yl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-(pyridin-2-yl)ethylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where the pyridin-2-yl group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, while the cyclopentanamine backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine is unique due to its combination of a cyclopentanamine backbone with a pyridin-2-yl group This structure imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-2-3-8-13)11-9-12-6-4-5-10-14-12/h4-6,10,13H,2-3,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYWVWDXAQDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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